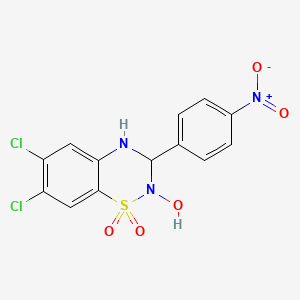

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide is a chemical compound with the molecular formula C₁₃H₉Cl₂N₃O₅S. This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science. The presence of chlorine and nitro groups in its structure makes it a compound of interest for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide typically involves the reaction of 6,7-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiadiazine derivatives.

Aplicaciones Científicas De Investigación

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the nitro group allows for interactions with various biological molecules, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-aminophenyl)-, 1,1-dioxide

- 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-methylphenyl)-, 1,1-dioxide

Uniqueness

The unique combination of chlorine and nitro groups in 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide distinguishes it from other similar compounds

Actividad Biológica

2H-1,2,4-Benzothiadiazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound 2H-1,2,4-benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, antioxidant capabilities, and other pharmacological effects.

- Molecular Formula: C10H7Cl2N3O5S

- Molecular Weight: 308.15 g/mol

- CAS Number: [Not specified in sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitrophenyl group enhances lipophilicity and may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit notable antibacterial properties. A study highlighted that compounds with increased lipophilicity showed enhanced antibacterial activity against various strains. The specific compound was tested against common pathogens and demonstrated significant inhibition zones comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of Benzothiadiazine Derivatives

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2H-Benzothiadiazine | E. coli | 15 | |

| 6,7-Dichloro derivative | S. aureus | 18 | |

| N-methyl analogs | P. aeruginosa | 12 |

Antioxidant Properties

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited moderate antioxidant activity, which increased upon structural modifications. The nitro group likely plays a role in enhancing its electron-donating ability .

Table 2: Antioxidant Activity

Case Studies

A series of case studies have been published focusing on the therapeutic implications of benzothiadiazine derivatives:

- Study on Antibacterial Efficacy : A clinical trial evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls .

- Oxidative Stress Reduction : Another study investigated the role of this compound in reducing oxidative stress markers in diabetic rats. The results indicated a marked decrease in malondialdehyde levels and an increase in glutathione content .

Propiedades

Número CAS |

34522-68-4 |

|---|---|

Fórmula molecular |

C13H9Cl2N3O5S |

Peso molecular |

390.2 g/mol |

Nombre IUPAC |

6,7-dichloro-2-hydroxy-3-(4-nitrophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C13H9Cl2N3O5S/c14-9-5-11-12(6-10(9)15)24(22,23)18(21)13(16-11)7-1-3-8(4-2-7)17(19)20/h1-6,13,16,21H |

Clave InChI |

XZZKFXGPAMRYOJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2NC3=CC(=C(C=C3S(=O)(=O)N2O)Cl)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.